molecular formula C14H16N4O3S2 B2397143 Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 898462-63-0

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2397143
CAS No.: 898462-63-0
M. Wt: 352.43
InChI Key: APJNHLFSAGOJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esters, such as “Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate”, are organic compounds derived from carboxylic acids . They are often used in a variety of applications, including as solvents, plasticizers, and flavorings .


Molecular Structure Analysis

Esters have a general formula of R-COO-R’, where R and R’ represent any alkyl or aryl group . The specific structure of “this compound” would depend on the specific groups attached to the ester functional group.


Chemical Reactions Analysis

Esters can participate in a variety of chemical reactions. They can undergo hydrolysis to form carboxylic acids and alcohols . They can also participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. For example, ethyl propionate, a simple ester, is a colorless volatile liquid with a pineapple-like odor .

Scientific Research Applications

Gas-phase Pyrolysis in Heterocyclic Synthesis

The study of gas-phase pyrolyses of various substituted aminoazoles, including compounds related to ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate, has provided valuable insights into the synthesis of heterocyclic compounds. These reactions are crucial for developing new chemical entities in heterocyclic chemistry, offering a pathway to synthesize new compounds with potential biological activities (Al-Awadi & Elnagdi, 1997).

Antimicrobial and Anticancer Activities

Compounds derived from this compound have been evaluated for their antimicrobial and anticancer activities. Novel indole-based hybrid oxadiazole scaffolds with substituted phenylbutanamides, synthesized from related compounds, exhibited potent urease inhibitory activity, indicating their potential as therapeutic agents in drug design programs against specific bacterial strains (Nazir et al., 2018).

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to this compound, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds offer insights into the therapeutic potential of GLS inhibition in cancer treatment, highlighting the role of such derivatives in developing more potent inhibitors with improved drug-like properties (Shukla et al., 2012).

Enzyme Inhibition for Drug Discovery

The synthesis of novel heterocyclic compounds utilizing thiophene-incorporated thioureido substituent as precursors has demonstrated significant insecticidal activity against specific pests. These findings contribute to the field of agricultural chemistry and pest management, showcasing the potential of such compounds in developing new insecticides (Abdel-Motaal et al., 2020).

Safety and Hazards

Esters are generally considered safe for use in many applications, but they can be flammable and should be handled with care .

Properties

IUPAC Name

ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-3-21-11(19)9(2)22-14-18-17-13(23-14)16-12(20)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJNHLFSAGOJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.